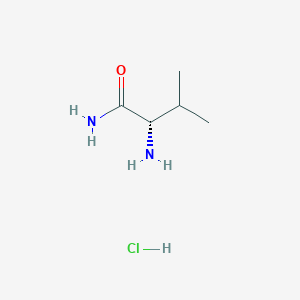

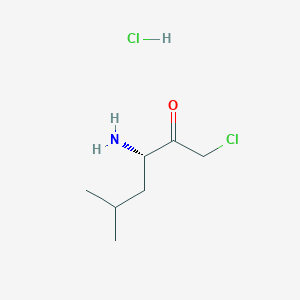

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

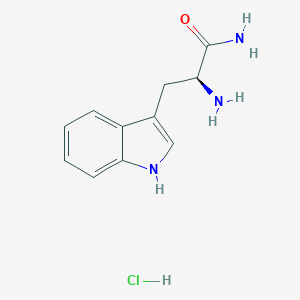

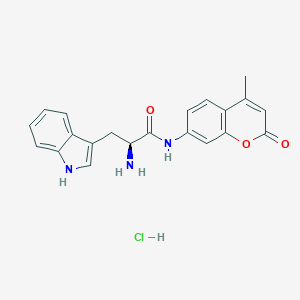

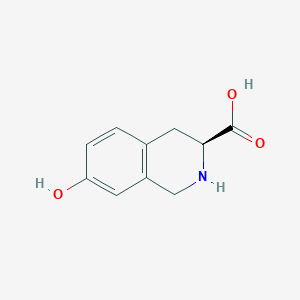

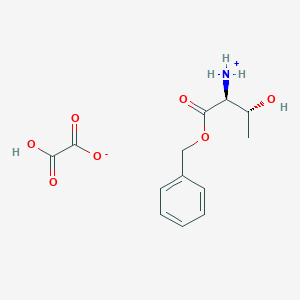

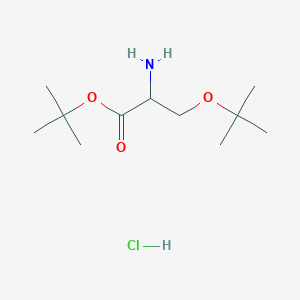

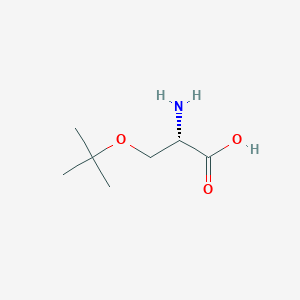

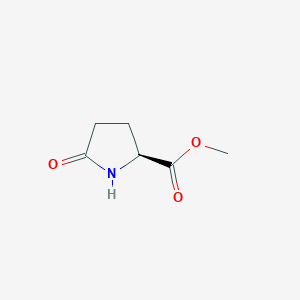

“(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), a methyl group (-CH3), and a ketone group (C=O). The “S-” prefix indicates that it is the “left-handed” version of the molecule, as determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amino group, chloro group, and ketone group are all reactive and could participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure and the nature of its functional groups .

作用機序

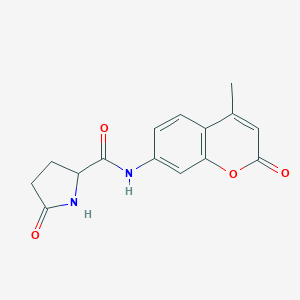

Target of Action

H-Leu-CMK.HCl, also known as L-Leucine chloromethyl ketone hydrochloride, primarily targets lysosomal cysteine proteases . These proteases play a crucial role in protein degradation and turnover, immune response, and apoptosis .

Mode of Action

H-Leu-CMK.HCl acts as an inhibitor of lysosomal cysteine proteases . It interacts with these proteases, preventing them from carrying out their normal function of protein degradation. This results in the accumulation of proteins that would otherwise be degraded, potentially altering cellular processes .

Biochemical Pathways

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl affects various biochemical pathways. These proteases are involved in the degradation of intracellular proteins, so their inhibition can impact protein turnover and cellular homeostasis

Result of Action

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl can lead to the accumulation of proteins within the cell . This can potentially alter various cellular processes, including protein turnover and cellular homeostasis . The exact molecular and cellular effects of H-Leu-CMK.HCl’s action may vary depending on the specific cell type and physiological context.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S)-3-amino-1-chloro-5-methylhexan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZZRBOLWKRHPF-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。